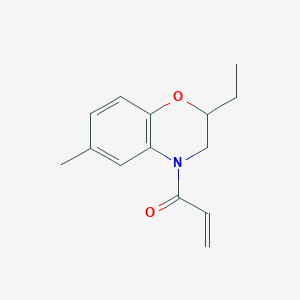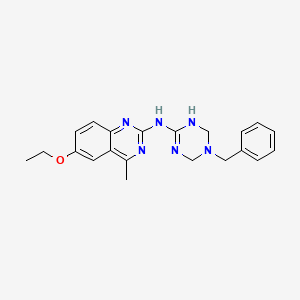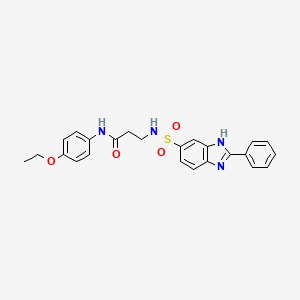![molecular formula C24H18N4O3 B14940192 Methyl 7-benzyl-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate](/img/structure/B14940192.png)
Methyl 7-benzyl-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-benzyl-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system that includes pyrazole, pyridine, and pyrimidine rings, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-benzyl-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. In certain cases, the Biginelli reaction competes with the formation of pyrazolo[1,5-a]pyrimidines by reacting aminopyrazole and dicarbonyl components without the participation of an aldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Biginelli reaction or similar multi-component reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-benzyl-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 7-benzyl-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 7-benzyl-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
- 7-Benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo[2,3-c]pyridazine
Uniqueness
Methyl 7-benzyl-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate is unique due to its fused ring system and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H18N4O3 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 11-benzyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-13-carboxylate |
InChI |
InChI=1S/C24H18N4O3/c1-31-24(30)20-15-27(14-16-8-4-2-5-9-16)23(29)19-12-25-22-18(13-26-28(22)21(19)20)17-10-6-3-7-11-17/h2-13,15H,14H2,1H3 |
InChI Key |
XVQAINDXBIRXEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=C1N3C(=C(C=N3)C4=CC=CC=C4)N=C2)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-fluorophenyl)-11-(2-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B14940120.png)
![1-{3-[2-(2-Furyl)-3H-imidazo[4,5-B]pyridin-3-YL]-1-pyrrolidinyl}-2-propyn-1-one](/img/structure/B14940127.png)
![3-[(E)-(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]-2H-chromene-2,4(3H)-dione](/img/structure/B14940130.png)



![1-cycloheptyl-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14940154.png)
![2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(propylamino)pyridin-4-yl]sulfanyl}phenol](/img/structure/B14940156.png)
![(1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940161.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide](/img/structure/B14940164.png)
![2-{[5-butyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14940193.png)
![N~6~-[2-(diethylamino)ethyl]-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14940196.png)

